1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
The compound "1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one" is an organic molecule with diverse applications in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various biological targets, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves multiple steps. Here's a general route:
Start with the synthesis of the 5-fluoropyridin-2-yl moiety.
Attach the pyrrolidin-1-yl group through an appropriate condensation reaction.
Finally, link the 1-methyl-1H-indol-3-yl group via an appropriate coupling reaction.
Each step may involve specific reagents, catalysts, and conditions such as temperature and pH control to ensure the correct product formation. Detailed reaction conditions vary based on the method used and should be consulted in specialized organic synthesis literature.
Industrial Production Methods: On an industrial scale, the production methods are optimized for yield and purity. This often involves:
Continuous flow processes to maintain consistent reaction conditions.
Use of scalable catalysts and reagents.
Purification techniques such as crystallization or chromatography to isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions:
Oxidation: : It can be oxidized to introduce functional groups or increase the molecule's polarity.
Reduction: : Reduction can be employed to modify the electron density within the molecule.
Substitution: : Commonly undergoes substitution reactions at the pyridinyl and indolyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide under controlled conditions.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, various nucleophiles.
Major Products: The major products depend on the type of reaction:
Oxidation usually yields more polar derivatives.
Reduction typically results in less oxidized forms.
Substitution products vary widely depending on the nucleophile used.
Scientific Research Applications
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is used in:
Chemistry: : As a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: : In studying interactions with enzymes and receptors.
Medicine: : Potential therapeutic agent due to its ability to modulate biological pathways.
Industry: : Used in the synthesis of complex molecules and materials.
Mechanism of Action
The compound interacts with biological targets through its pyridinyl, indolyl, and pyrrolidinyl groups. These moieties can bind to specific receptors or enzymes, modulating their activity. The molecular targets include various enzymes involved in metabolic pathways, receptors in the nervous system, and other protein structures.
Comparison with Similar Compounds
Compared to other compounds, 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one stands out due to its specific functional groups that confer unique biological activity and reactivity.
Similar Compounds
1-(3-{[(4-fluorophenyl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1-(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
These compounds differ in the substituents on the pyridinyl or phenyl groups, which can significantly alter their properties.
This compound's unique combination of functional groups makes it valuable for a wide range of applications, setting it apart from its analogs.
Properties
IUPAC Name |
1-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-24-13-16(18-4-2-3-5-19(18)24)10-21(26)25-9-8-15(12-25)14-27-20-7-6-17(22)11-23-20/h2-7,11,13,15H,8-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQLGDHILVLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)COC4=NC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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